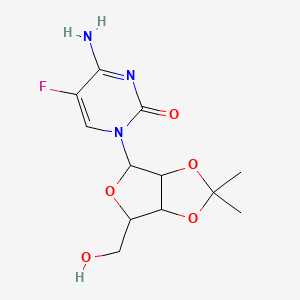

5-Fluoro-2',3'-O-isopropylidene-D-cytidine

Beschreibung

5-Fluor-2’,3’-O-Isopropyliden-D-Cytidin ist ein synthetisches Nukleosid-Analogon mit der Summenformel C₁₂H₁₆FN₃O₅ und einem Molekulargewicht von 301,27 g/mol . Diese Verbindung ist strukturell mit Cytidin verwandt, einem Nukleosidmolekül, das ein grundlegender Bestandteil der RNA ist.

Eigenschaften

Molekularformel |

C12H16FN3O5 |

|---|---|

Molekulargewicht |

301.27 g/mol |

IUPAC-Name |

4-amino-5-fluoro-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidin-2-one |

InChI |

InChI=1S/C12H16FN3O5/c1-12(2)20-7-6(4-17)19-10(8(7)21-12)16-3-5(13)9(14)15-11(16)18/h3,6-8,10,17H,4H2,1-2H3,(H2,14,15,18) |

InChI-Schlüssel |

GMASXBIJKIMMGC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(OC2C(OC(C2O1)N3C=C(C(=NC3=O)N)F)CO)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Fluor-2’,3’-O-Isopropyliden-D-Cytidin beinhaltet typischerweise den Schutz der Hydroxylgruppen von Cytidin, gefolgt von einer Fluorierung. Ein häufiges Verfahren umfasst die Verwendung von Isopropylidenaceton zum Schutz der 2’ und 3’ Hydroxylgruppen von Cytidin, wodurch 2’,3’-O-Isopropylidencytidin gebildet wird. Dieser Zwischenstoff wird dann einer Fluorierung mit einem Fluorierungsmittel wie Diethylaminoschwefeltrifluorid (DAST) unterzogen, um das Fluoratom an der 5-Position einzuführen .

Industrielle Produktionsverfahren

Die industrielle Produktion von 5-Fluor-2’,3’-O-Isopropyliden-D-Cytidin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung von Reaktionsbedingungen wie Temperatur, Lösungsmittel und Reaktionszeit, um Ausbeute und Reinheit zu maximieren. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen

5-Fluor-2’,3’-O-Isopropyliden-D-Cytidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Fluoratom kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen und ihren Oxidationszustand und ihre funktionellen Gruppen verändern.

Häufige Reagenzien und Bedingungen

Fluorierungsmittel: Diethylaminoschwefeltrifluorid (DAST) wird üblicherweise zur Einführung des Fluoratoms verwendet.

Schutzgruppen: Isopropylidenaceton wird verwendet, um die Hydroxylgruppen während der Synthese zu schützen.

Hydrolysebedingungen: Saure oder basische Bedingungen werden zur Hydrolyse der Isopropylidengruppe verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene fluorierte Cytidinderivate und ihre entsprechenden hydrolysierten Formen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 5-Fluor-2’,3’-O-Isopropyliden-D-Cytidin beinhaltet seinen Einbau in Nukleinsäuren, wo er die DNA- und RNA-Synthese stört. Das Fluoratom erhöht die Fähigkeit der Verbindung, Enzyme zu hemmen, die am Nukleinsäurestoffwechsel beteiligt sind, was zu einer Störung zellulärer Prozesse führt. Dieser Mechanismus ist besonders effektiv bei der gezielten Ansprache schnell teilender Zellen, wie z. B. Krebszellen.

Wirkmechanismus

The mechanism of action of 5-Fluoro-2’,3’-O-isopropylidene-D-cytidine involves its incorporation into nucleic acids, where it interferes with DNA and RNA synthesis. The fluorine atom enhances the compound’s ability to inhibit enzymes involved in nucleic acid metabolism, leading to the disruption of cellular processes. This mechanism is particularly effective in targeting rapidly dividing cells, such as cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Fluor-2’-Desoxycytidin: Ein weiteres fluoriertes Cytidin-Analogon mit ähnlichen antiviralen und krebshemmenden Eigenschaften.

5-Chlor-2’,3’-O-Isopropyliden-D-Uridin: Ein chloriertes Analogon mit unterschiedlichen chemischen und biologischen Eigenschaften.

5’-Desoxy-5-fluor-2’,3’-O-Isopropyliden-D-Cytidin: Ein Desoxy-Analogon mit einzigartigen Anwendungen in der Nukleosidchemie .

Einzigartigkeit

5-Fluor-2’,3’-O-Isopropyliden-D-Cytidin ist einzigartig aufgrund seiner spezifischen strukturellen Modifikationen, die im Vergleich zu anderen Nukleosid-Analoga eine erhöhte Stabilität und biologische Aktivität verleihen. Das Vorhandensein sowohl des Fluoratoms als auch der Isopropylidengruppe unterscheidet es von anderen ähnlichen Verbindungen und trägt zu seiner Wirksamkeit in der wissenschaftlichen Forschung und therapeutischen Anwendungen bei .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.